molecular formula C14H21N7 B012745 Gapromidine CAS No. 106686-40-2

Gapromidine

Cat. No. B012745
M. Wt: 287.36 g/mol
InChI Key: WWAZSAGOPXLSMS-UHFFFAOYSA-N
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Description

Gapromidine is a chemical compound that belongs to the family of imidazolines. It is a synthetic compound that has been used in scientific research for its unique properties. Gapromidine has been studied for its potential applications in the fields of medicine and biology.

Scientific Research Applications

  • Pain Research : Gapromidine plays a crucial role in translational pain research, focusing on the study of pain as a system-based integral response, including psychosocial comorbidities (Mao, 2012).

  • Clinical Research for Pain Treatment : It is also used in clinical research for treating pain (Chambers, 2018).

  • Personalized Therapeutics (Theragnostics) : In the field of theragnostics, which merges therapeutic and diagnostic medicine, Gapromidine is used to provide individualized pharmacotherapy (Ozdemir et al., 2007).

  • Treatment in Cardiopulmonary Resuscitation and Emergency Cardiovascular Care : Gapromidine is identified as a potential treatment in cardiopulmonary resuscitation and emergency cardiovascular care (Gazmuri et al., 2007).

  • Genomic Association and Prediction : While not directly linked to Gapromidine, related research in genomic association and prediction, such as the GAPIT Version 3, shows the evolving landscape of drug discovery and the potential for future applications (Wang & Zhang, 2020).

  • Other Areas of Cancer Research : Gapromidine is also relevant in broader areas of cancer research, which encompass molecular mechanisms, diagnostic markers, and the preclinical testing of novel therapeutic approaches (Resnicoff, 2002).

properties

IUPAC Name

2-[3-(1H-imidazol-5-yl)propyl]-1-[2-(pyridin-2-ylamino)ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7/c15-14(19-7-3-4-12-10-16-11-21-12)20-9-8-18-13-5-1-2-6-17-13/h1-2,5-6,10-11H,3-4,7-9H2,(H,16,21)(H,17,18)(H3,15,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAZSAGOPXLSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCCNC(=NCCCC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147725
Record name Gapromidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gapromidine

CAS RN

106686-40-2
Record name Gapromidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106686402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gapromidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GAPROMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4O62614HA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
G Coruzzi, M Adami, C Pozzoli, A Buschauer… - Inflammation …, 1995 - Springer
… Impromidine, arpromidine, gapromidine and compound BU-E-75 behaved as potent H2 agonists both in the spontaneously beating guinea pig atria and papillary muscle, being from 10 …
G Coruzzi, E Poli, C Pozzoli, G Bertaccini… - … : The Vascular System, 1998 - Elsevier
… For this class we observe that for spasmolytic activity the (substituted) thiazole is “better” than the imidazole; impromidine and gapromidine are relatively weak spasmolytics, whereas …
L Oktay, E Erdemoğlu, I Tolu, Y Yumak… - Turkish Journal of …, 2021 - journals.tubitak.gov.tr
With the emergence of the new SARS-CoV-2 virus, drug repurposing studies have gained substantial importance. Combined with the efficacy of recent improvements in ligand-and …
Number of citations: 1 journals.tubitak.gov.tr
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
S Dove, MC Michel, S Knieps… - Canadian journal of …, 2000 - cdnsciencepub.com
… For the preparation of compound 7 (gapromidine), the benzylated analog 10 was heated in concentrated hydrochloric acid. The aqueous solutions were evaporated under reduced …
Number of citations: 11 cdnsciencepub.com
ЗФ Корнева - 2013 - bsmu.by
Des politiques pharmaceutiques nationales, une partie intégrante, garantir à tous les individus, des médicaments sûrs et efficaces, le concept de médicament, choisir en fonction de ces …
Number of citations: 0 www.bsmu.by

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